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16-O-Methylcafestol - 108214-28-4

16-O-Methylcafestol

Catalog Number: EVT-505314
CAS Number: 108214-28-4
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

16-O-Methylcafestol (16-OMC) is a diterpene predominantly found in the oil of Coffea canephora (Robusta) coffee beans. [, , , , , , , ] While present in trace amounts in some Coffea arabica varieties, it's considered a reliable marker for Robusta coffee in blends. [, , , , , ] 16-OMC, along with other coffee diterpenes, belongs to the kaurane family. [] In coffee oil, it largely exists esterified with fatty acids, primarily palmitic, linoleic, oleic, stearic, arachidic, and behenic acid. []

Future Directions
  • Biosynthesis of 16-OMC: Further research is needed to elucidate the complete biosynthetic pathway of 16-OMC in Coffea canephora. Identifying the specific enzymes and genes involved could pave the way for genetic manipulation to control its levels in coffee beans. [, ]
  • Physiological Effects: While some studies suggest potential health implications of diterpenes like cafestol and kahweol, the specific effects of 16-OMC on human health are not well understood and require further investigation. [, ]
  • Analytical Method Development: Existing methods for 16-OMC analysis could be further refined for improved sensitivity, accuracy, and high-throughput capabilities. This is particularly important considering the trace amounts of 16-OMC found in some Arabica varieties, which might necessitate more sensitive detection methods. [, , ]
  • Impact of Processing: Investigating how different processing parameters, such as roasting conditions and brewing methods, affect the levels and chemical forms of 16-OMC in coffee is crucial for understanding its fate and potential impact on consumers. [, , , , ]

Cafestol

    Compound Description: Cafestol is a pentacyclic diterpene found in coffee oil, primarily esterified with fatty acids. It is a major diterpene found in both Arabica and Robusta coffee beans [, , , ]. Cafestol has been shown to influence cholesterol levels and may exhibit antioxidant and chemoprotective properties [, ].

    Relevance: Cafestol is structurally very similar to 16-O-Methylcafestol, differing only in the presence of a methoxy group at the 16 position in 16-O-Methylcafestol. Both compounds are found in coffee oil and have been linked to similar physiological effects [, , , , ].

Kahweol

    Compound Description: Kahweol, another pentacyclic diterpene present in coffee oil, is also mainly esterified with fatty acids [, ]. It is found in higher quantities in Arabica coffee compared to Robusta coffee [, ]. Kahweol has been studied for its potential health effects, including anti-carcinogenic and anti-inflammatory properties [, ].

    Relevance: Kahweol shares a core structure with 16-O-Methylcafestol, belonging to the same diterpene family. While both compounds are present in coffee, their distribution varies between Arabica and Robusta species. The presence of kahweol alongside 16-O-Methylcafestol is often used in coffee authentication and blend analysis [, , , , ].

16-O-Methylkahweol

    Compound Description: 16-O-Methylkahweol is a diterpene identified in coffee, particularly in Robusta beans. It shares structural similarities with kahweol, but with a methoxy group at the 16 position [, ]. This compound can be used as a marker for coffee authentication and to detect Robusta presence in blends [, ].

    Relevance: This compound is directly analogous to 16-O-Methylcafestol, with both compounds having a methoxy group at the 16 position of their respective parent diterpenes (kahweol and cafestol) [, ]. This makes 16-O-Methylkahweol a useful marker for the presence of Robusta coffee, similar to how 16-O-Methylcafestol is used [, ].

Dehydrocafestol

    Compound Description: Dehydrocafestol is a diterpene found in coffee, formed through the dehydration of cafestol during the roasting process []. It is found in both Arabica and Robusta coffee, although its levels are generally lower than cafestol [].

    Relevance: Dehydrocafestol is structurally similar to 16-O-Methylcafestol and cafestol. The formation of dehydrocafestol during roasting can influence the overall diterpene profile of coffee, which is relevant for understanding the impact of processing on these compounds [].

    Compound Description: Cafestol palmitate is an ester formed between cafestol and palmitic acid, a common fatty acid []. It is one of the major diterpene esters found in coffee oil and contributes to the lipid profile of the beverage. This ester has been investigated for its potential interactions with serum albumins, which could be relevant to its biological activity [].

    Relevance: This compound exemplifies the type of fatty acid ester that both cafestol and 16-O-Methylcafestol readily form [, ]. Studying the interactions of cafestol palmitate with biological systems can provide insights into the potential behavior and effects of related diterpene esters, including those of 16-O-Methylcafestol [].

16-O-Methylcafestol Palmitate

    Compound Description: 16-O-Methylcafestol palmitate is an ester formed between 16-O-Methylcafestol and palmitic acid []. It is a significant diterpene ester found in coffee oil, particularly in Robusta coffee. Like cafestol palmitate, this ester has been studied for its interactions with serum albumins, which could shed light on its bioavailability and potential effects [].

    Relevance: As the palmitic acid ester of 16-O-Methylcafestol, this compound is a prime example of the esterified forms in which 16-O-Methylcafestol is found in coffee [, ]. The research on 16-O-Methylcafestol palmitate's interactions with serum albumins provides valuable information for understanding the behavior of 16-O-Methylcafestol and its potential biological activity [].

Fatty Acid Esters of Kahweol

    Compound Description: Kahweol, like cafestol and 16-O-Methylcafestol, forms esters with various fatty acids. These esters, including kahweol linoleate, oleate, palmitate, and stearate, are important components of coffee oil and contribute to its overall lipid profile [, , ].

    Relevance: The presence and variety of kahweol fatty acid esters highlight the tendency of coffee diterpenes, including 16-O-Methylcafestol, to exist as esters with fatty acids. Analyzing these esters is crucial for understanding the complete diterpene profile of coffee and its potential impact on health and quality [, ].

Overview

16-O-Methylcafestol is a naturally occurring diterpene found predominantly in the coffee species Coffea canephora, commonly known as Robusta coffee. This compound is of significant interest due to its role in determining the quality and authenticity of coffee, particularly in distinguishing between Robusta and Coffea arabica varieties. The presence and concentration of 16-O-Methylcafestol can vary widely depending on the coffee's origin and processing methods, making it a valuable marker in coffee analysis.

Source

16-O-Methylcafestol is primarily sourced from the oil extracted from coffee beans, especially those of Coffea canephora. Research indicates that Robusta beans contain significantly higher concentrations of this compound compared to Arabica beans, which typically have negligible amounts (less than 20 mg/kg) while Robusta can contain between 800 to 2500 mg/kg .

Classification

Chemically, 16-O-Methylcafestol belongs to the class of compounds known as diterpenes. It is a derivative of cafestol, another well-known diterpene found in coffee. The systematic name for 16-O-Methylcafestol is 16-methoxy-3,7,11-trimethyl-2-[(2E)-hex-2-enoyl]dodecahydro-1H-cyclopenta[a]indene.

Synthesis Analysis

Methods

The synthesis of 16-O-Methylcafestol can be achieved through various methods, primarily focusing on the extraction from coffee beans or through chemical synthesis involving the modification of cafestol. One notable method involves the esterification of cafestol with fatty acids using reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and dimethylaminopyridine in dichloromethane at room temperature .

Technical Details

The extraction process typically employs liquid-liquid extraction techniques or high-performance liquid chromatography (HPLC) coupled with ultraviolet detection for quantification. In laboratory settings, nuclear magnetic resonance (NMR) spectroscopy has also been utilized for precise quantification, leveraging the distinct chemical shifts associated with the methyl groups in the compound .

Molecular Structure Analysis

Structure

The molecular structure of 16-O-Methylcafestol features multiple methyl groups and a unique cyclopentane ring system that contributes to its biological activity. The molecular formula is C18_{18}H30_{30}O, with a molecular weight of approximately 270.44 g/mol.

Data

The compound exhibits specific spectral characteristics that can be analyzed using NMR spectroscopy. For instance, the methyl signal appears at around 3.17 ppm in proton NMR spectra, allowing for accurate quantification against known standards .

Chemical Reactions Analysis

Reactions

16-O-Methylcafestol participates in various chemical reactions typical of diterpenes, including esterification and oxidation. These reactions can modify its structure and influence its biological activity.

Technical Details

In laboratory settings, reactions involving 16-O-Methylcafestol often require careful control of conditions such as temperature and pH to ensure successful synthesis or modification. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to analyze reaction products and confirm the presence of desired compounds .

Mechanism of Action

Process

The biological activity of 16-O-Methylcafestol is primarily attributed to its effects on lipid metabolism and cholesterol levels. It has been shown to influence hepatic lipid regulation by modulating gene expression related to lipid synthesis and transport.

Data

Studies indicate that consumption of coffee containing high levels of 16-O-Methylcafestol may lead to increased serum cholesterol levels due to its ability to inhibit bile acid synthesis . This mechanism underscores its potential implications for cardiovascular health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane
  • Melting Point: Not specifically documented but expected to be low due to its oily nature.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and air.
  • Reactivity: Can undergo oxidation and hydrolysis under certain conditions.

Relevant data include its boiling point (not extensively documented), but it is generally volatile due to its low molecular weight.

Applications

Scientific Uses

16-O-Methylcafestol serves several important functions in scientific research:

  • Coffee Authentication: It is used as a marker for differentiating between Robusta and Arabica coffee varieties.
  • Nutritional Studies: Investigated for its effects on cholesterol metabolism and potential health benefits associated with coffee consumption.
  • Quality Control: Employed in assessing the quality and authenticity of coffee products in commercial settings.

Research continues into its broader implications for health and nutrition, particularly concerning dietary intake from coffee consumption.

Properties

CAS Number

108214-28-4

Product Name

16-O-Methylcafestol

IUPAC Name

[(1S,4S,12S,13R,16R,17R)-17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methanol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3/t14-,16-,18+,19-,20+,21+/m1/s1

InChI Key

BDVVNPOGDNWUOI-GVOJMRIRSA-N

SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3

Synonyms

(3bS,5aS,7R,8R,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-7-methoxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol

Canonical SMILES

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3

Isomeric SMILES

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)OC)C=CO3

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